molecular formula C18H13FO2S B13991523 1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid CAS No. 865360-44-7

1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid

Cat. No.: B13991523
CAS No.: 865360-44-7
M. Wt: 312.4 g/mol
InChI Key: OHASMRIPZSZDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid is a complex organic compound that features a cyclopropane ring attached to a carboxylic acid group, with a benzo[b]thiophene and a fluorophenyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid can be achieved through multiple synthetic routes. One common method involves the use of aryne intermediates and alkynyl sulfides. The reaction typically starts with the nucleophilic attack of the sulfur or carbon of alkynyl sulfides on electrophilic aryne intermediates, followed by ring-closure to form the benzo[b]thiophene scaffold . This method is advantageous due to its good functional group tolerance and versatility in C2 functionalizations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar aryne chemistry techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring, benzo[b]thiophene, and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

865360-44-7

Molecular Formula

C18H13FO2S

Molecular Weight

312.4 g/mol

IUPAC Name

1-[4-(1-benzothiophen-3-yl)-3-fluorophenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C18H13FO2S/c19-15-9-11(18(7-8-18)17(20)21)5-6-12(15)14-10-22-16-4-2-1-3-13(14)16/h1-6,9-10H,7-8H2,(H,20,21)

InChI Key

OHASMRIPZSZDPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)C3=CSC4=CC=CC=C43)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.